7-Methylnonanoic acid 7-Methylnonanoic acid 7-methyl-nonanoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 41653-89-8
VCID: VC3794975
InChI: InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
SMILES: CCC(C)CCCCCC(=O)O
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

7-Methylnonanoic acid

CAS No.: 41653-89-8

Cat. No.: VC3794975

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

7-Methylnonanoic acid - 41653-89-8

Specification

CAS No. 41653-89-8
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 7-methylnonanoic acid
Standard InChI InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Standard InChI Key TUIJQPRMECGEKA-UHFFFAOYSA-N
SMILES CCC(C)CCCCCC(=O)O
Canonical SMILES CCC(C)CCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

7-Methylnonanoic acid (C₁₀H₂₀O₂) is a carboxylic acid characterized by a 10-carbon backbone with a methyl branch at the seventh position. Its IUPAC name, 7-methylnonanoic acid, reflects this structural configuration. The compound’s molecular weight is 172.26 g/mol, and its canonical SMILES representation is CCC(C)CCCCCC(=O)O.

Physicochemical Characteristics

Key properties include:

PropertyValue
Boiling PointNot reported (hydrophobic)
SolubilityInsoluble in water
Refractive Index~1.433–1.435 (estimated)
Melting PointData unavailable

The methyl group at C7 increases hydrophobicity compared to linear nonanoic acid, reducing aqueous solubility and enhancing lipid bilayer permeability.

Synthetic Routes and Industrial Production

Laboratory Synthesis

The compound is synthesized via multi-step organic reactions:

  • Furfural Derivatization: Heating furfural with diethyl ether (4 hours, 50% yield).

  • Hydrolysis: Treatment with hydrochloric acid (2.5 hours, 53% yield).

  • Final Steps: Refluxing with hydrazine hydrate and sodium hydroxide in diethylene glycol.

Industrial Methods

Industrial production employs:

  • Oxidation of Primary Alcohols: Using catalysts like potassium permanganate.

  • Nitrile Hydrolysis: Alkyl halides react with cyanide ions, followed by acid hydrolysis.

Biochemical Mechanisms and Targets

Molecular Targets

7-Methylnonanoic acid interacts with:

  • PPARα/γ: Modulates lipid metabolism and glucose homeostasis.

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): Influences inflammatory responses.

Metabolic Pathways

  • β-Oxidation: Processed in mitochondria for energy production.

  • Esterification: Incorporated into lipids for storage or signaling.

ApplicationMechanismEfficacy
DyslipidemiaPPARα activationReduces triglycerides by 18%
Type 2 DiabetesEnhanced glucose uptake15–20% increase in adipocytes

Comparative Analysis with Structural Analogs

vs. Nonanoic Acid (C9:0)

Parameter7-Methylnonanoic AcidNonanoic Acid
Solubility in WaterLowerModerate
PPAR ActivationStronger (PPARα-specific)Weaker
Microbial InhibitionEnhancedModerate

vs. 8-Methylnonanoic Acid

Branching at C8 (vs. C7) alters:

  • Melting Point: Lower in 8-methyl isomer due to reduced packing efficiency.

  • Enzyme Binding: 7-methyl shows higher affinity for bacterial dehydrogenases.

Research Applications and Case Studies

Biomarker Discovery

  • Bacterial Infections: Elevated levels correlate with Streptomyces metabolite production.

  • Metabolic Disorders: Serum concentrations inversely related to insulin resistance.

Industrial Uses

  • Specialty Chemicals: Precursor for esters in lubricants and plastics.

  • Pharmaceutical Intermediates: Synthesizes PPAR-targeting drugs.

Challenges and Future Directions

Analytical Limitations

  • Chromatographic Co-Elution: Differentiating from 8-methyl isomer requires polar GC columns (e.g., DB-WAX).

  • Quantification: Derivatization (e.g., methyl esters) improves detection sensitivity.

Therapeutic Development

  • Delivery Systems: Lipid nanoparticles enhance bioavailability for oral administration.

  • Toxicity Profiling: Long-term safety data in mammalian models remain limited.

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